(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or by the acid chloride method . The protected amino acid is then reacted with sodium azide to form the corresponding azide, which is isolated as a crystalline solid .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Coupling Reactions: The free amino group can then be coupled with other amino acids or peptides using coupling agents such as HATU or EDC.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present in the molecule.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid is primarily used in peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are crucial in various fields such as:
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection and subsequent coupling of amino acids .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids such as:
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
- (9H-Fluoren-9-yl)methoxy)carbonyl]amino}methyl)boronic acid
These compounds share the Fmoc protecting group but differ in the side chains attached to the amino acid, which can affect their reactivity and applications in peptide synthesis .
Properties
Molecular Formula |
C21H23NO5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-21(2,26-3)18(19(23)24)22-20(25)27-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 |
InChI Key |
LFQVKMWSEIWPKP-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Origin of Product |
United States |
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